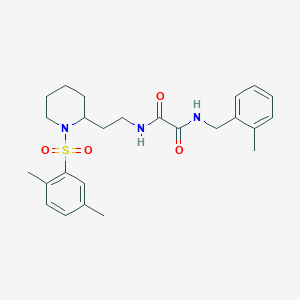

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methylbenzyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

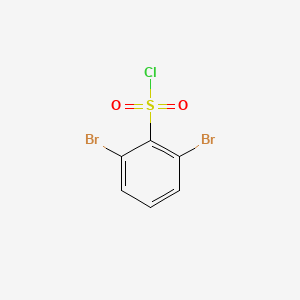

Synthesis Analysis

The synthesis of related sulfonamide derivatives typically involves multiple steps, starting with the reaction of a sulfonyl chloride with an appropriate amine or ester. For instance, in the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, the initial step involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further transformations to yield the target compounds . This suggests that a similar approach could be used for the synthesis of the compound , with specific modifications to incorporate the 2,5-dimethylphenyl and 2-methylbenzyl groups.

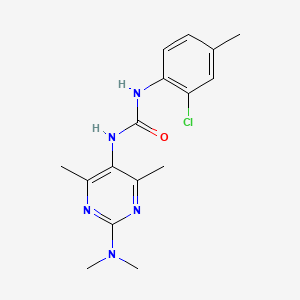

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The papers describe the molecular and supramolecular structures of various N-substituted sulfonamides, highlighting the importance of torsion angles and hydrogen bonding in determining the conformation and interactions of these molecules . For the compound , similar structural features such as the torsion angles and potential hydrogen bonding patterns would likely play a significant role in its molecular conformation and properties.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, depending on their substituents and the presence of reactive functional groups. The papers do not provide specific details on the chemical reactions of the compound , but they do mention the potential for N-alkylated arylsulfonamides to act as ligands for receptors or to form coordination complexes with metals . This suggests that the compound may also have the ability to interact with biological targets or metal ions, depending on its precise structure and substituents.

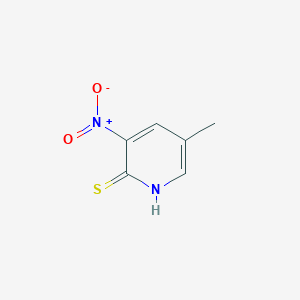

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The papers do not provide specific data on the properties of the compound , but they do discuss the biological activities of related compounds, such as their antibacterial activity and receptor selectivity . These activities are indicative of the compound's ability to interact with biological systems, which is related to its physical and chemical properties.

Wissenschaftliche Forschungsanwendungen

Novel Insecticides

Research on flubendiamide, a compound with a unique chemical structure that includes sulfonyl and piperidine groups, demonstrates its potent insecticidal activity against lepidopterous pests. This compound showcases a novel mode of action and safety for non-target organisms, suggesting potential agricultural applications (Tohnishi et al., 2005).

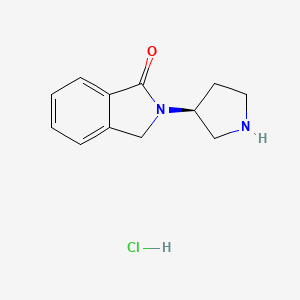

Receptor Agonists

Studies on derivatives of indolyethylamines, including those with sulfonyl groups, have shown their agonist activity at the 5-HT1D receptors. These compounds demonstrate a preference for the 5-HT1D alpha versus the 5-HT1D beta receptors, indicating potential for neurological and psychiatric disorder treatments (Barf et al., 1996).

Anticancer Agents

Research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole evaluated them as potential anticancer agents. Compounds synthesized from piperidine derivatives showed significant activity against cancer cell lines, highlighting the promise of such structures in developing new cancer treatments (Rehman et al., 2018).

Medicinal Chemistry

Sulfonyl hydrazones and piperidine derivatives have been synthesized and evaluated for their biological activities, including antioxidant and anticholinesterase activity. The study underscores the importance of these compounds in medicinal chemistry, particularly for their potential in treating diseases associated with oxidative stress and enzyme dysfunction (Karaman et al., 2016).

Enzyme Inhibition

Benzenesulfonamides incorporating triazine moieties were evaluated for their inhibitory activity against enzymes like acetylcholinesterase and tyrosinase. These studies contribute to our understanding of potential therapeutic agents for diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Eigenschaften

IUPAC Name |

N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(2-methylphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O4S/c1-18-11-12-20(3)23(16-18)33(31,32)28-15-7-6-10-22(28)13-14-26-24(29)25(30)27-17-21-9-5-4-8-19(21)2/h4-5,8-9,11-12,16,22H,6-7,10,13-15,17H2,1-3H3,(H,26,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYXSFDHOPMLQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide](/img/structure/B2541711.png)

![1-[3-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2541714.png)

![Ethyl 2-(3-ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)acetate](/img/structure/B2541716.png)

![Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2541721.png)

![2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]propanamide](/img/structure/B2541722.png)

![3-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)benzoic acid](/img/structure/B2541727.png)